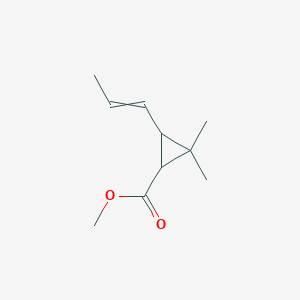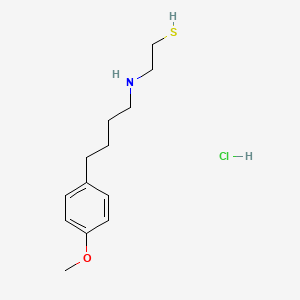
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H19NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a p-methoxyphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride typically involves the reaction of ethanethiol with 2-(4-(p-methoxyphenyl)butyl)amine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: The ethanethiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes by interacting with their active sites.
Affect Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity.
2-(4-(p-Methoxyphenyl)butyl)amine: A related amine compound with similar structural features.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is unique due to its combination of an ethanethiol group and a p-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38914-81-7 |
|---|---|
Molekularformel |
C13H22ClNOS |
Molekulargewicht |
275.84 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-13-7-5-12(6-8-13)4-2-3-9-14-10-11-16;/h5-8,14,16H,2-4,9-11H2,1H3;1H |
InChI-Schlüssel |
CIDWJZPXRNBAKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


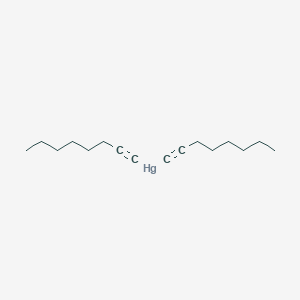
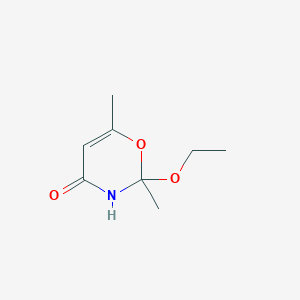
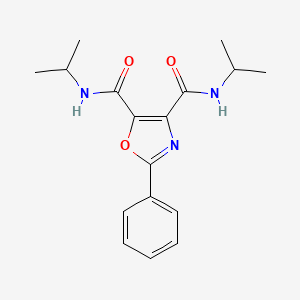
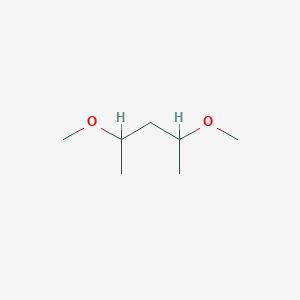
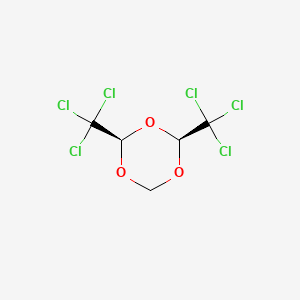
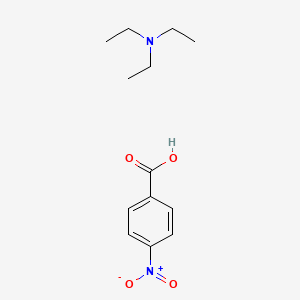
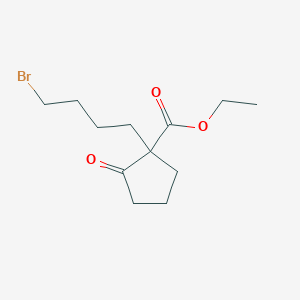

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)



